molecular formula C9H8N2O B3030770 3-Methyl-1H-indazole-5-carbaldehyde CAS No. 955127-80-7

3-Methyl-1H-indazole-5-carbaldehyde

Cat. No.: B3030770
CAS No.: 955127-80-7
M. Wt: 160.17
InChI Key: FGBHCSVATHXMLX-UHFFFAOYSA-N
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Description

3-Methyl-1H-indazole-5-carbaldehyde is a high-value chemical intermediate designed for medicinal chemistry and drug discovery research. As a fused bicyclic heteroaromatic compound, the indazole scaffold is a privileged structure in pharmaceutical development due to its wide range of biological activities . This specific compound, featuring a reactive aldehyde group at the 5-position and a methyl group at the 3-position, is synthetically versatile for constructing diverse compound libraries. Its primary research value lies in its role as a key precursor for the synthesis of novel therapeutic agents. Indazole-based compounds are extensively investigated as potent inhibitors of various disease targets . Notably, 4-position substituted indazole analogues have been developed as dual IDO/TDO inhibitors, a promising strategy in cancer immunotherapy by modulating tryptophan metabolism and reversing tumor-induced immune suppression . Furthermore, indazole derivatives show significant potential in other therapeutic areas, including as alpha-glucosidase and alpha-amylase inhibitors for diabetes research , and as candidates for treating neurodegenerative conditions like Alzheimer's disease . The reactive aldehyde group of this compound enables facile synthesis of novel derivatives, such as Schiff base analogues, through condensation reactions with primary amines, allowing researchers to explore structure-activity relationships and optimize potency against specific enzymatic targets . Researchers will find this building block particularly useful in projects aimed at developing new anticancer, antidiabetic, anti-inflammatory, and antibacterial agents. Handle with care following standard laboratory safety protocols. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-methyl-2H-indazole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-6-8-4-7(5-12)2-3-9(8)11-10-6/h2-5H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGBHCSVATHXMLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=NN1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201288203
Record name 3-Methyl-1H-indazole-5-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201288203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955127-80-7
Record name 3-Methyl-1H-indazole-5-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=955127-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-1H-indazole-5-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201288203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1H-indazole-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions . Another approach is the nitrosation of indoles followed by cyclization .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, are applicable.

Types of Reactions:

    Oxidation: The aldehyde group in this compound can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The methyl group and the indazole ring can undergo various substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic and nucleophilic reagents can be used under appropriate conditions.

Major Products:

    Oxidation: 3-Methyl-1H-indazole-5-carboxylic acid.

    Reduction: 3-Methyl-1H-indazole-5-methanol.

    Substitution: Various substituted indazole derivatives depending on the reagents used.

Scientific Research Applications

While the search results do not focus solely on the applications of "3-Methyl-1H-indazole-5-carbaldehyde," they do provide some relevant information regarding indazole derivatives and related compounds. Information on the applications of 5-Methoxy-1H-indazole-3-carbaldehyde and the synthesis of novel indazole derivatives is available.

5-Methoxy-1H-indazole-3-carbaldehyde Applications

5-Methoxy-1H-indazole-3-carbaldehyde is utilized in various research areas :

  • Pharmaceutical Development It is a key intermediate in synthesizing pharmaceuticals, particularly for drugs targeting neurological disorders .
  • Biochemical Research The compound is used in studies to understand the effects of indazole derivatives on cellular processes within biological systems .
  • Material Science It is explored for creating novel materials with unique electronic properties, which can be beneficial in developing advanced sensors and devices .
  • Organic Synthesis Acts as a versatile building block in organic synthesis, enabling chemists to create complex molecules efficiently, which is crucial for various industrial applications .
  • Analytical Chemistry Employed in analytical methods to detect and quantify indazole derivatives in different samples, aiding quality control in manufacturing processes .

Synthesis of Novel Indazole Derivatives

Research is being conducted on synthesizing novel phenyl, indole, and 3,4-dimethyl substituted 4,5,6,7-tetrahydro-1H-indazole derivatives . These synthesized scaffolds are characterized using spectroscopic techniques . Several of these compounds have shown antibacterial activity . For example, compounds 5A, 4D, and 5F display the highest antibacterial activity . Additionally, molecular docking studies suggest that compounds 5D and 5F possess excellent bonding interaction with the targeted enzyme DNA gyrase .

Other Indazole Compounds

  • 1H-Indazole-3-carboxaldehydes These are key intermediates for accessing a variety of polyfunctionalized 3-substituted indazoles . An optimized procedure for the direct conversion of indoles to 1H-indazole-3-carboxaldehydes has been reported, which is useful in medicinal chemistry .
  • 1H-Indazole-5-carbaldehyde This compound has the molecular formula C8H6N2O .
  • This compound is used in the synthesis of (E)-l-(4-amino-2- methylphenyl)-3-(3-methyl-lH-indazol-5-yl)prop-2-en-l-one .

Mechanism of Action

The mechanism of action of 3-Methyl-1H-indazole-5-carbaldehyde is primarily related to its ability to interact with biological targets. The indazole ring can bind to various enzymes and receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, affecting their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-Methyl-1H-indazole-5-carbaldehyde with structurally related compounds, focusing on substituent effects, physical properties, and synthesis yields. Data are derived from analogs in the provided evidence:

Compound Substituents Yield Melting Point Key Spectral Data Reference
This compound Methyl (C3), Formyl (C5) N/A N/A Inferred: Distinct $^1$H NMR shifts for methyl (~2.5 ppm) and aldehyde (~10 ppm) groups. N/A
5-Iodo-1H-indazole-3-carboxaldehyde Iodo (C5), Formyl (C3) 90% N/A $^1$H NMR: δ 10.4 (s, 1H, CHO); IR: 1680 cm$^{-1}$ (C=O)
5-Fluoro-1H-indazole-3-carboxaldehyde Fluoro (C5), Formyl (C3) 87% N/A $^1$H NMR: δ 10.3 (s, 1H, CHO); $^{19}$F NMR: δ -112 ppm
6-Bromo-1H-indazole-3-carboxaldehyde Bromo (C6), Formyl (C3) 78% N/A $^1$H NMR: δ 10.5 (s, 1H, CHO); HRMS: m/z 240.950 [M+H]$^+$
5-Methoxy-1H-indazole-3-carboxaldehyde Methoxy (C5), Formyl (C3) 91% N/A $^1$H NMR: δ 10.2 (s, 1H, CHO); IR: 1675 cm$^{-1}$ (C=O)
7-Chloro-3-(1-pentyl-1H-imidazol-5-yl)-1H-indole Chloro (C7), Imidazole (C3) N/A 122–123°C $^1$H NMR: δ 8.1 (s, 1H, imidazole); IR: 1640 cm$^{-1}$ (C=N)
5-Bromo-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole Bromo (C5), Imidazole (C3) N/A >200°C $^1$H NMR: δ 7.8 (d, 2H, Ar-H); $^{13}$C NMR: δ 120–140 ppm (aromatic carbons)

Key Observations:

Substituent Effects on Reactivity :

  • Electron-withdrawing groups (e.g., iodo, bromo) at the 5- or 6-position of indazole-carbaldehydes reduce synthesis yields compared to electron-donating groups (e.g., methoxy) . For example, 5-methoxy derivatives achieve 91% yields, whereas 6-bromo analogs yield only 78%.
  • Steric hindrance from bulky substituents (e.g., 4-iodobenzyl in indole-imidazole hybrids) increases melting points (>200°C) due to enhanced crystal packing .

Spectral Signatures :

  • Aldehyde protons in $^1$H NMR consistently appear at δ ~10.2–10.5 ppm across analogs, confirming the formyl group’s presence .
  • Methyl groups in similar compounds (e.g., 5-methyl-1H-indole-3-carbaldehyde) exhibit $^1$H NMR shifts at δ ~2.5 ppm, which would likely apply to this compound .

Biological Relevance: Indazole- and indole-carbaldehydes are precursors for bioactive molecules.

Synthetic Methodologies :

  • Most analogs are synthesized via condensation reactions using aldehydes and amines in DMF or similar polar aprotic solvents, followed by purification via column chromatography or recrystallization .

Biological Activity

3-Methyl-1H-indazole-5-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

This compound is an indazole derivative characterized by the presence of a methyl group at the 3-position and an aldehyde group at the 5-position. Its molecular formula is C₉H₈N₂O, and its CAS number is 955127-80-7. This compound has been studied for its potential therapeutic applications, particularly in cancer treatment and antimicrobial activity.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Kinase Inhibition : Studies have shown that this compound exhibits inhibitory activity against several kinases, including c-Met receptor tyrosine kinase. The IC50 values for various assays are summarized in the table below:
Assay TypeIC50 (µM)
c-Met Receptor Tyrosine Kinase0.016
Phospho-c-Met Assay0.011
In-vitro Tumor Cell Proliferation Assay0.009

These results indicate that this compound has potent inhibitory effects on cell proliferation pathways associated with cancer progression .

Antimicrobial Activity

Research has demonstrated that this compound possesses antimicrobial properties. It has been evaluated against various microbial strains, showing effectiveness in inhibiting growth and biofilm formation. For instance, it exhibited significant activity against Staphylococcus aureus and Enterococcus species, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 62.5 µM .

Anti-tumor Effects

In vitro studies have indicated that this compound can suppress the migration and invasion of tumor cells, particularly in breast cancer models (MDA-MB-231). It achieves this by downregulating Snail expression, a key factor involved in epithelial-mesenchymal transition (EMT), without affecting overall tumor growth .

Case Studies

  • Tumor Cell Proliferation : A study investigated the effects of this compound on tumor cell lines. The compound was found to significantly reduce cell viability in a dose-dependent manner, indicating potential as a chemotherapeutic agent.
  • Antimicrobial Efficacy : Another study assessed the compound's ability to combat biofilm formation in clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). Results showed over 55% inhibition of biofilm formation compared to standard antibiotics, underscoring its potential as an alternative antimicrobial agent .

Chemical Reactions Analysis

Cyclocondensation of 1,3-Dicarbonyl Compounds

The compound is synthesized via cyclocondensation reactions involving 1,3-dicarbonyl precursors and hydrazine. For example, 4a–c (1,3-dicarbonyl compounds) and 5a (hydrazine) react in the presence of diluted H₂SO₄ in MeOH at room temperature to form indazole derivatives . This method provides a 65% yield for analogous structures, with spectroscopic characterization confirming the formation of the desired product .

Reaction Conditions

ReagentSolventTemperatureYield (%)
HydrazineMeOHRoom temp65

Reaction with KOH and Acetamide Derivatives

A two-step synthesis involves reacting 3-methyl-1H-indazole-5-carbaldehyde with KOH (1.5 g, 26 mmol) in ethanol and N-(4-acetyl-3-methylphenyl)acetamide (1.0 g, 5.3 mmol). The mixture is heated to 80°C for 24 hours, followed by acidification and extraction with ethyl acetate. This procedure yields (E)-1-(4-amino-2-methylphenyl)-3-(3-methyl-1H-indazol-5-yl)prop-2-en-1-one in 32% yield .

Reaction Conditions

ReagentSolventTemperatureYield (%)
KOHEthanol80°C32

Nitrosation Pathways

While primarily studied for 1H-indazole-3-carboxaldehydes, nitrosation of indoles (e.g., 5-bromo-indole) under optimized conditions (slow addition at 0°C, 8 equivalents of NaNO₂, 2.7 equivalents of HCl) provides insights into indazole formation. This method minimizes side reactions like dimerization, achieving yields up to 99% for related compounds .

Optimized Nitrosation

Indole DerivativeTemperatureAddition TimeYield (%)
5-Bromo-indole0°C2 hours72

Aldehyde Oxidation

The aldehyde group in this compound can be oxidized to carboxylic acids using strong oxidizing agents. This reactivity is critical for functionalizing the compound in medicinal chemistry applications.

Suzuki-Miyaura Coupling

Although not directly reported for this compound, analogous indazole derivatives (e.g., 3-bromo-1H-indazole) undergo Suzuki-Miyaura coupling with boronic acids to form substituted indazoles. This reaction highlights the versatility of the indazole scaffold in cross-coupling chemistry .

Medicinal Chemistry

The indazole scaffold is a key pharmacophore in kinase inhibitors and anticandidal agents. For example, 6a–h (indazole derivatives) exhibit potent anticandidal activity, with minimum inhibitory concentrations (MICs) ranging from 0.25 to 2.5 μg/mL against Escherichia coli and Staphylococcus aureus .

Molecular Docking Studies

Docking simulations reveal that indazole derivatives interact with enzyme active sites via hydrogen bonding and π-π stacking. This aligns with the compound’s potential as a therapeutic agent .

Stability and Reactivity

The compound exhibits moderate stability under acidic conditions but is prone to dimerization during synthesis unless optimized protocols (e.g., slow addition of reactants) are employed .

Q & A

Q. How can mechanistic studies using DFT elucidate the compound’s reactivity in nucleophilic additions?

  • Methodological Answer :

Model the transition state for aldehyde-nucleophile interactions (e.g., hydrazine) using Gaussian or ORCA.

Calculate activation energies (ΔG‡) to compare reaction pathways.

Validate with kinetic isotopic effects (KIEs) from experimental data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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